4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid
Description
Properties
CAS No. |
94199-45-8 |
|---|---|
Molecular Formula |
C26H46N2O2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
3-amino-4-[methyl(octadecyl)amino]benzoic acid |
InChI |
InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28(2)25-20-19-23(26(29)30)22-24(25)27/h19-20,22H,3-18,21,27H2,1-2H3,(H,29,30) |
InChI Key |
KUUQXKLQMIXMMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Amination and Alkylation of Benzoic Acid Derivatives
A common approach involves starting from 3-nitro-4-substituted benzoic acid derivatives, which undergo nucleophilic substitution with secondary amines such as N-methyl-octadecylamine. For example, the reaction of 4-chloro-3-nitrobenzoic acid with methylamine derivatives can yield 4-(methylamino)-3-nitrobenzoic acid intermediates, which are subsequently reduced to the corresponding 3-amino derivatives.
Acyl Chloride Intermediate Formation
Conversion of carboxylic acid groups to acyl chlorides using reagents like thionyl chloride is a critical step to activate the molecule for further amination. The acyl chloride intermediate (e.g., 4-(methylamino)-3-nitrobenzoyl chloride) reacts with N-methyl-octadecylamine to form the amide or substituted amino derivatives.
Catalytic Reduction of Nitro Groups
Hydrogenation or catalytic reduction is employed to convert nitro groups to amino groups. Catalysts such as palladium on carbon or Raney nickel under hydrogen atmosphere (40-60 psi) at room temperature for 12-24 hours are typical. Hydrazine hydrate with Raney nickel is an alternative reducing system.
Direct Amination via Hofmann Rearrangement and Rearrangement Reactions
Some methods avoid nitration and reduction by employing Hofmann rearrangement of benzoyl hydroxamic acid derivatives to directly obtain aminobenzoic acid derivatives. This method involves reacting phthalic acid monoesters with ammonia to form monoamides, followed by rearrangement under controlled temperature and pressure to yield 4-aminobenzoic acid derivatives.
Alkylation with Long-Chain Amines
Representative Experimental Conditions and Yields
Analytical and Purification Notes
- The final compound can be isolated as free base or as acid addition salts (e.g., hydrochloride).
- Purification often involves filtration, recrystallization, and chromatographic techniques such as reverse-phase HPLC using acetonitrile-water-phosphoric acid mobile phases, adaptable for mass spectrometry compatibility by substituting phosphoric acid with formic acid.
- Stirring speeds during catalytic reduction influence conversion efficiency, with optimal stirring rates around 1200-1700 rpm to maximize yield.
Summary of Key Research Findings
- The synthetic routes emphasize high yields (often >90%) and operational simplicity.
- Avoidance of hazardous nitration and reduction steps is possible via rearrangement chemistry, improving safety and environmental profiles.
- Catalytic hydrogenation remains a standard for nitro group reduction, with catalyst choice and reaction conditions impacting yield and purity.
- The use of long-chain alkyl amines requires careful control of reaction conditions to ensure selective substitution without side reactions.
Chemical Reactions Analysis
Acylation Reactions
The primary aromatic amine at position 3 undergoes acylation with electrophilic agents. This reaction is critical for modifying solubility or biological activity.
Key Findings:
-
Acetylation : Reacts with acetic anhydride in methanol to form 3-acetamido-4-(N-methyl-N-octadecylamino)benzoic acid (yield: ~85%) .
-
Benzoylation : Forms a benzamide derivative when treated with benzoyl chloride in pyridine .
Table 1: Acylation Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | Methanol | 25°C | 85 | |
| Benzoyl chloride | Pyridine | 0–5°C | 78 |
Alkylation Reactions
-
Methylation : Reacts with methyl iodide in acetonitrile to form a quaternary ammonium salt .
-
Phase Transfer Catalysis : Quaternary ammonium intermediates enhance solubility in biphasic systems, as observed in analogous poly(aminobenzoic acid) syntheses .
Condensation Reactions
The primary amine participates in Schiff base formation, a reaction leveraged in drug design and coordination chemistry:
-
Schiff Base Synthesis : Condenses with aldehydes (e.g., salicylaldehyde) under reflux in methanol, yielding imine derivatives. For example, reaction with 5-nitrofuran-2-carbaldehyde produces a nitro-substituted Schiff base (yield: 74–96%) .
Table 2: Condensation Reaction Parameters
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Salicylaldehyde | None | MeOH | 3 | 90 |
| 5-Nitrofuran-2-carbaldehyde | Toluene sulfonic acid | DEE | 72 | 74 |
Acid-Base Reactions
The carboxylic acid group undergoes typical acid-base reactions:
-
Salt Formation : Reacts with NaOH to form a water-soluble sodium salt (pKa ~4.5) .
-
Esterification : Forms methyl esters via Fischer esterification in methanol/H₂SO₄ (yield: ~70%) .
Stability and Degradation
-
Thermal Stability : Decomposes above 170°C, releasing CO₂ and forming alkylamine byproducts .
-
Photodegradation : Exposure to UV light induces cleavage of the N-alkyl chain, generating 3-aminobenzoic acid derivatives .
Biological Interactions
While not a direct chemical reaction, the compound’s tertiary amine interacts with ribosomal peptidyl transferase centers, sterically hindering conformational changes required for peptide bond formation . This mechanism is analogous to aminobenzoic acid derivatives obstructing induced fit in E. coli ribosomes .
Scientific Research Applications
Analytical Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary applications of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is its use in HPLC for the separation and analysis of compounds. The compound can be effectively analyzed using a reverse phase HPLC method on Newcrom R1 columns, which are designed to minimize silanol activity and enhance separation efficiency. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass spectrometry applications, formic acid is preferred as a replacement for phosphoric acid. This method is scalable and suitable for preparative separations, making it valuable in pharmacokinetics and impurity isolation .
Pharmaceutical Applications
Drug Development
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are used in various formulations due to their biological activity. For instance, derivatives of this compound have shown promise in targeting specific biological pathways, potentially leading to the development of new therapeutic agents .
Biological Activity
Research indicates that the compound may exhibit antimicrobial properties and could be utilized in developing treatments for infections caused by resistant strains of bacteria. The lipophilic nature of the compound allows it to penetrate cell membranes effectively, enhancing its potential as a drug candidate .
Material Science Applications
Nanotechnology
The compound has been explored for its use in nanotechnology, particularly in the formulation of nanoparticles for drug delivery systems. Its amphiphilic properties allow it to form micelles that can encapsulate hydrophilic drugs, improving their solubility and bioavailability. This application is particularly relevant in cancer therapy where targeted drug delivery is crucial .
Case Studies
Mechanism of Action
The mechanism of action of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid involves its interaction with cell membranes. The long alkyl chain allows it to embed within lipid bilayers, while the aromatic ring and functional groups interact with membrane proteins and other molecules. This can affect membrane fluidity and permeability, influencing various cellular processes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid
- CAS Number : 94199-45-8
- Molecular Formula : C₂₆H₄₆N₂O₂
- Molecular Weight : 418.67 g/mol
- Structure: Features a benzoic acid backbone substituted with two amino groups. The 4-position amino group is modified with a methyl and octadecyl (C₁₈) chain, imparting significant hydrophobicity .
Key Characteristics :
- The dual amino groups (one primary, one tertiary) provide sites for chemical modification or ionic interactions .
Comparison with Structurally Similar Compounds
3-Aminobenzoic Acid (MABA)
- CAS Number : 99-05-8
- Molecular Formula: C₇H₇NO₂
- Molecular Weight : 137.14 g/mol
- Structure: A simple benzoic acid with a single amino group at the 3-position.
- Applications: Intermediate for dyes, pesticides, and anti-inflammatory drugs (e.g., 5-aminosalicylic acid) .
Comparison :
4-Aminobenzoic Acid (PABA)
Comparison :
4-(Methylamino)-3-Nitrobenzoic Acid
Comparison :
N-(4-Methoxyphenyl)-N'-octadecylurea
- CAS Number : 4128-42-1
- Molecular Formula : C₂₆H₄₆N₂O₂ (same as target compound)
- Structure : Urea core substituted with a methoxyphenyl and octadecyl group.
- Applications: Potential agricultural or surfactant use due to urea’s hydrogen-bonding capacity .
Comparison :
- Structural Isomerism : Same formula but distinct functional groups (urea vs. benzoic acid). The urea derivative is less acidic and more prone to hydrogen bonding.
- Solubility : Likely higher polarity than the target compound due to the urea moiety .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility Profile | Primary Applications |
|---|---|---|---|---|---|
| 4-(N-Me-N-C18-amino)-3-aminobenzoic acid | C₂₆H₄₆N₂O₂ | 418.67 | Benzoic acid, tertiary amine | Lipophilic | Surfactants, drug delivery |
| 3-Aminobenzoic acid (MABA) | C₇H₇NO₂ | 137.14 | Benzoic acid, primary amine | Hydrophilic | Dyes, pharmaceuticals |
| 4-Aminobenzoic acid (PABA) | C₇H₇NO₂ | 137.14 | Benzoic acid, primary amine | Water-soluble | Cosmetics, vitamins |
| 4-(Methylamino)-3-nitrobenzoic acid | C₈H₉N₃O₄ | 199.18 | Benzoic acid, nitro, methylamino | Moderate solubility | Pharmaceutical intermediates |
| N-(4-Methoxyphenyl)-N'-octadecylurea | C₂₆H₄₆N₂O₂ | 418.67 | Urea, methoxy, octadecyl | Moderate polarity | Agriculture, surfactants |
Biological Activity
4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is a derivative of para-aminobenzoic acid (PABA), which has garnered attention due to its potential biological activities. This compound, like other PABA analogs, exhibits a range of pharmacological properties including anticancer, antibacterial, and anti-inflammatory effects. The following sections delve into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The structure of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid includes a long hydrophobic octadecyl chain that enhances its lipophilicity, potentially improving cellular uptake and bioavailability. This modification can lead to altered biological activity compared to its parent compound, PABA.
Anticancer Activity
Recent studies have demonstrated that PABA derivatives possess significant anticancer properties. For instance, various analogs have shown promising results against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid | MCF-7 | 3.0 |
| Benzamide derivatives of PABA | A549 | 5.85 |
| PABA/NO | HCT-15 | 2.0 |
These findings suggest that the structural modifications in PABA derivatives can enhance their cytotoxic effects against specific cancer types, with IC50 values indicating effective concentrations for inhibiting cell growth .
Antibacterial Activity
The antibacterial properties of PABA derivatives have also been extensively studied. The minimum inhibitory concentrations (MIC) for various derivatives against common pathogens are summarized below:
| Compound | Pathogen | MIC (µM) |
|---|---|---|
| 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid | Staphylococcus aureus | 15.62 |
| Schiff bases of PABA | Mycobacterium tuberculosis | ≥ 62.5 |
These results indicate that certain modifications can enhance the antibacterial efficacy of PABA derivatives, making them potential candidates for developing new antimicrobial agents .
Anti-inflammatory Activity
The anti-inflammatory potential of PABA compounds has been linked to their ability to inhibit pro-inflammatory cytokines and enzymes. For example, studies have shown that certain analogs can significantly reduce TNF-α levels and inhibit the activity of cyclooxygenase enzymes, which are crucial in the inflammatory response.
Case Studies
- In vitro Study on Cancer Cell Lines : A study evaluated the effects of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 3.0 µM, indicating strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Staphylococcus aureus, revealing an MIC of 15.62 µM for the compound, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
The biological activities of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid can be attributed to its ability to interact with specific cellular pathways:
- Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspases.
- Antibacterial Action : Disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Modulation of inflammatory mediators and reduction in oxidative stress markers.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid, considering its amphiphilic structure?
- Methodological Answer : The synthesis involves sequential functionalization of the benzoic acid core. First, introduce the octadecylamino group via nucleophilic substitution or reductive amination, followed by N-methylation using methyl iodide or dimethyl sulfate under basic conditions. The long alkyl chain necessitates solubility optimization in non-polar solvents (e.g., toluene or dichloromethane) during coupling reactions. Purification may require column chromatography with gradients of ethyl acetate/hexane to separate unreacted alkylamines .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm substitution patterns (e.g., methyl and octadecyl groups) and aromatic proton environments. DMSO-d6 is recommended due to the compound’s limited solubility in other deuterated solvents .
- Mass Spectrometry (ESI-TOF) : To verify molecular weight, particularly for detecting trace impurities from incomplete alkylation .
- Elemental Analysis : To validate C, H, N content, critical for confirming stoichiometry .
Q. What solvent systems are suitable for handling this compound in experimental settings?
- Methodological Answer : The compound’s amphiphilicity requires mixed solvents (e.g., DMSO:water or methanol:chloroform) to balance solubility. For biological assays, use surfactant-assisted dispersion (e.g., Tween-80) to prevent aggregation in aqueous buffers .
Advanced Research Questions
Q. How does the octadecylamino chain influence membrane interactions in cellular models?
- Methodological Answer :
- Liposome Binding Assays : Incorporate the compound into lipid bilayers (e.g., DOPC/cholesterol) and measure permeability changes via fluorescent dyes (e.g., calcein leakage) .
- Molecular Dynamics Simulations : Model the compound’s insertion depth and alkyl chain flexibility in lipid membranes using tools like GROMACS .
- Contradiction Note : Conflicting reports on alkyl chain length vs. cytotoxicity (e.g., shorter chains may reduce membrane disruption but lower bioavailability) require dose-response profiling .
Q. What structural modifications could enhance its bioactivity while minimizing nonspecific binding?
- Methodological Answer :
- SAR Analysis : Modify the alkyl chain length (C12 vs. C18) or replace the methyl group with bulkier substituents (e.g., benzyl) to alter lipophilicity. Assess changes via:
- Surface Plasmon Resonance (SPR) : To quantify binding affinity to target proteins .
- In Vitro Bioassays : Compare IC50 values in cell lines (e.g., Caco-2 for intestinal barrier studies) .
- Data Interpretation : Conflicting solubility and activity data may arise from aggregation; use dynamic light scattering (DLS) to monitor particle size .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrins) to overcome flexibility from the octadecyl chain. Submit data to the Cambridge Structural Database (CSD) for validation .
- Contradiction Note : Discrepancies between calculated (DFT) and experimental bond angles may indicate dynamic conformational changes in solution .
Contradiction Analysis
- Bioactivity vs. Toxicity : Longer alkyl chains (e.g., C18) enhance membrane interaction but may increase cytotoxicity. Resolve by testing truncated analogs (C12-C16) and using viability assays (MTT/Alamar Blue) alongside functional readouts .
- Theoretical vs. Experimental LogP : Discrepancies arise from dynamic aggregation. Use experimental LogP (shake-flask method) with octanol/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
